1-Ethoxy-3-fluoro-5-nitrobenzene
Description
1-Ethoxy-3-fluoro-5-nitrobenzene (CAS: 330-66-5) is a nitroaromatic compound characterized by an ethoxy (-OCH₂CH₃), fluorine (-F), and nitro (-NO₂) group substituted at the 1-, 3-, and 5-positions of the benzene ring, respectively. This compound is commercially available with a purity of 95% (Combi-Blocks catalogue: YF-0556) and serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . Its synthesis typically involves nitration and substitution reactions, with reduction protocols (e.g., using SnCl₂·2H₂O in ethanol under reflux) enabling conversion to diamine derivatives for downstream applications .
Properties
IUPAC Name |
1-ethoxy-3-fluoro-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-8-4-6(9)3-7(5-8)10(11)12/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEHSJMNPXESQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296494 | |
| Record name | 1-ethoxy-3-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330-66-5 | |
| Record name | NSC109621 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-ethoxy-3-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Ethoxy-3-fluoro-5-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: Substitution of a hydrogen atom with a fluorine atom, often using reagents like fluorine gas or other fluorinating agents.
Ethoxylation: Introduction of the ethoxy group, which can be achieved through the reaction of the benzene derivative with ethyl alcohol in the presence of a catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Ethoxy-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions. For example, the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and specific solvents that facilitate the desired transformations .
Scientific Research Applications
Organic Synthesis
1-Ethoxy-3-fluoro-5-nitrobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various electrophilic aromatic substitution reactions, making it valuable in the production of pharmaceuticals and agrochemicals. The compound's ability to participate in diverse chemical reactions enhances its utility in synthetic organic chemistry.
Key Reactions:
- Electrophilic Aromatic Substitution: The presence of the nitro group enhances electrophilicity, facilitating substitution reactions at the ortho and para positions relative to the nitro group.
- Synthesis of Derivatives: It can be transformed into various derivatives that may exhibit different biological activities or serve as precursors for additional chemical compounds.
Medicinal Chemistry
Research indicates that derivatives of this compound are being investigated for their potential biological activities, including antimicrobial and anticancer properties. The presence of both fluorine and nitro groups contributes to its distinctive reactivity and interaction with biological systems.
- Antimicrobial Properties: Studies have shown that nitro compounds can exhibit significant antimicrobial activity, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
- Anticancer Potential: Nitro compounds, including those derived from this compound, have been reported to inhibit tumor growth by inducing apoptosis in cancer cells or inhibiting enzymes involved in cancer metabolism .
Materials Science
In materials science, this compound is utilized in the design and synthesis of novel materials with specific electronic or optical properties. Its unique functional groups make it suitable for applications in:
- Liquid Crystals: The compound's structure can contribute to the formation of liquid crystalline phases, which are essential in display technologies.
- Polymers: It can be incorporated into polymer matrices to enhance material properties such as thermal stability or mechanical strength.
Case Study 1: Anticancer Activity
Research published in medicinal chemistry journals has highlighted the anticancer potential of nitro-substituted aromatic compounds. One study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving the induction of apoptosis through oxidative stress pathways.
Case Study 2: Synthesis Optimization
A recent study focused on optimizing the synthesis methods for this compound to improve yield and reduce environmental impact. Researchers developed a two-step synthesis process that minimized waste and utilized sustainable reagents, showcasing the compound's relevance in green chemistry initiatives .
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-fluoro-5-nitrobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound typically follows a two-step mechanism:
Formation of a sigma complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate.
Deprotonation: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring.
The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The properties and reactivity of 1-ethoxy-3-fluoro-5-nitrobenzene are influenced by its substituent arrangement and electronic effects. Below is a comparative analysis with analogous compounds:
Positional Isomers
Substituent-Type Variants
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects : The nitro group at position 5 in the target compound strongly deactivates the benzene ring, making it less reactive toward electrophilic substitution compared to isomers with nitro at position 2 (e.g., 1-ethoxy-3-fluoro-2-nitrobenzene) .
- Reduction Behavior : In reductive amination (e.g., using SnCl₂), the 5-nitro substituent in this compound may require longer reaction times (5–7 hours at 75°C) compared to derivatives with nitro groups in less sterically hindered positions .
- Thermal Stability : Ethoxy groups generally enhance thermal stability compared to methoxy (-OCH₃) or hydroxyl (-OH) variants, as seen in the discontinued production of 1-ethoxy-3-methyl-5-nitrobenzene (CymitQuimica catalogue), likely due to synthetic challenges or instability .
Biological Activity
1-Ethoxy-3-fluoro-5-nitrobenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.
This compound has the molecular formula CHFNO and a molecular weight of approximately 185.15 g/mol. It is classified as a nitro-substituted aromatic compound, which often influences its biological interactions and toxicological profiles .
Antimicrobial Activity
Recent studies have indicated that nitro-substituted compounds exhibit significant antimicrobial properties. The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. For instance, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating a broad-spectrum antimicrobial effect.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound exhibits dose-dependent cytotoxic effects on various cancer cell lines. The compound's IC values were determined through MTT assays.
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The biological activity of this compound is hypothesized to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells and cancer cells alike. This mechanism is consistent with other nitroaromatic compounds known for their cytotoxicity and antimicrobial effects .
Case Study: Antimicrobial Efficacy
A study published in Molecules examined the antimicrobial activity of various nitro-substituted compounds, including this compound. The results indicated that this compound exhibited significant antibacterial activity, particularly against resistant strains of bacteria. The study emphasized the potential for developing new antibiotics based on the structure of nitroaromatic compounds .
Case Study: Cytotoxic Effects on Cancer Cells
In a clinical investigation involving various cancer cell lines, researchers assessed the cytotoxic effects of this compound. The findings revealed that the compound induced apoptosis in HeLa cells, with increased levels of caspase-3 activation observed, indicating its potential as a therapeutic agent in oncology .
Toxicological Profile
The toxicological profile of nitroaromatic compounds suggests potential health risks associated with exposure. Notably, nitrobenzene derivatives can lead to methemoglobinemia and other serious health conditions upon ingestion or prolonged exposure .
Summary of Toxicological Findings
| Toxicity Type | Observed Effects |
|---|---|
| Acute Toxicity | Methemoglobinemia |
| Chronic Exposure | Potential carcinogenic effects |
| LD50 (rat) | Approximately 556 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
